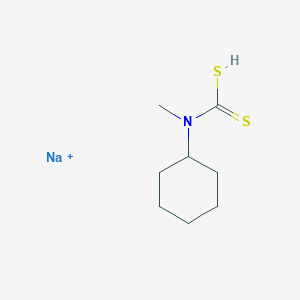
Carbamodithioic acid, cyclohexylmethyl-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium cyclohexylmethyldiothiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are widely recognized for their diverse applications, particularly in agriculture as fungicides, and in various industrial processes. Sodium cyclohexylmethyldiothiocarbamate is known for its strong metal-binding properties, making it useful in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium cyclohexylmethyldiothiocarbamate typically involves the reaction of cyclohexylmethylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows: [ \text{Cyclohexylmethylamine} + \text{Carbon disulfide} + \text{Sodium hydroxide} \rightarrow \text{Sodium cyclohexylmethyldiothiocarbamate} + \text{Water} ]
Industrial Production Methods: Industrial production of sodium cyclohexylmethyldiothiocarbamate often employs a continuous process where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then subjected to purification steps to isolate the desired product. The use of solvent-free conditions and catalysts can enhance the efficiency and yield of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium cyclohexylmethyldiothiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or molecular iodine can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Corresponding substituted dithiocarbamates.
Applications De Recherche Scientifique
Sodium cyclohexylmethyldiothiocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized as a vulcanization accelerator in rubber production, a flotation agent in mineral processing, and a stabilizer in polymer production
Mécanisme D'action
The mechanism of action of sodium cyclohexylmethyldiothiocarbamate involves its strong metal-binding capacity. It forms stable complexes with transition metals, inhibiting the activity of metal-dependent enzymes. This inhibition occurs through the coordination of the sulfur atoms in the dithiocarbamate group with the metal ions, thereby blocking the active sites of the enzymes .
Comparaison Avec Des Composés Similaires
- Sodium dimethyldithiocarbamate
- Sodium diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
Comparison: Sodium cyclohexylmethyldiothiocarbamate is unique due to its cyclohexylmethyl group, which imparts distinct steric and electronic properties compared to other dithiocarbamates. This uniqueness can influence its reactivity, stability, and binding affinity with metal ions, making it suitable for specific applications where other dithiocarbamates may not be as effective .
Propriétés
Numéro CAS |
77100-49-3 |
|---|---|
Formule moléculaire |
C8H15NNaS2+ |
Poids moléculaire |
212.3 g/mol |
Nom IUPAC |
sodium;cyclohexyl(methyl)carbamodithioic acid |
InChI |
InChI=1S/C8H15NS2.Na/c1-9(8(10)11)7-5-3-2-4-6-7;/h7H,2-6H2,1H3,(H,10,11);/q;+1 |
Clé InChI |
XDUJLWKIAVPQDH-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCCCC1)C(=S)S.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


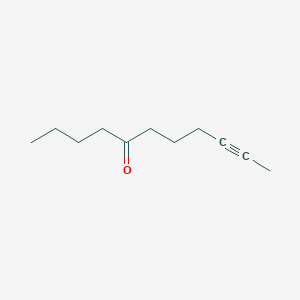
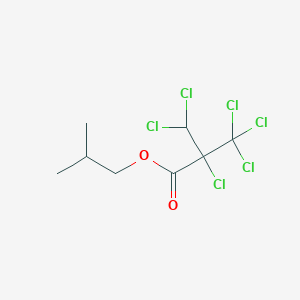
![2-methoxy-4-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14448425.png)

![1-Methyl-3-[(tetradecylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14448427.png)
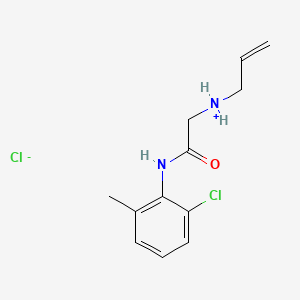
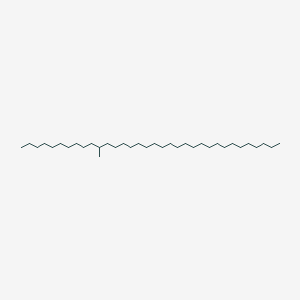
![1-Hexyl-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14448442.png)
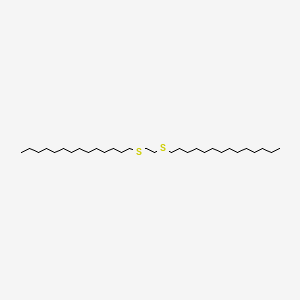
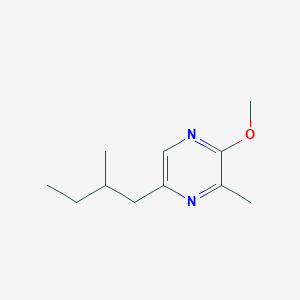
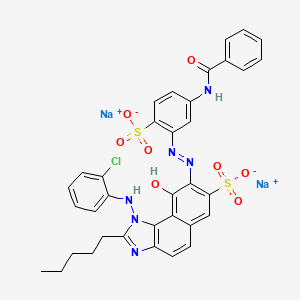
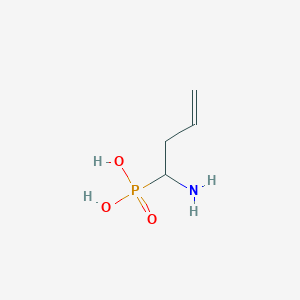
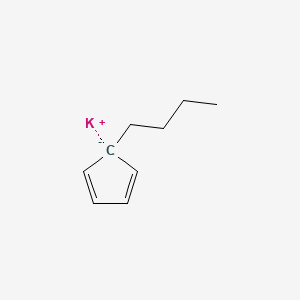
![8,8-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-ium iodide](/img/structure/B14448486.png)
